Metanil yellow

Description

Overview of Azo Dyes in Contemporary Chemical Science

Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (-N=N-). scindiaindustries.com These compounds are widely used in a variety of industries, including textiles, paper, leather, and printing, due to their intense colors, cost-effective synthesis, and good stability. scindiaindustries.comresearchgate.net The chromophoric azo group is responsible for the color of these dyes, with the specific shade being determined by the nature of the aromatic rings attached to it.

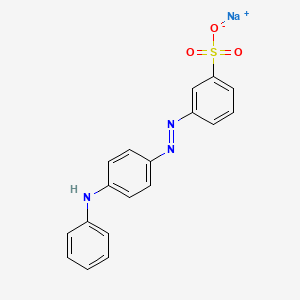

Metanil yellow, also known as Acid Yellow 36, is a representative monoazo dye. chemicalbook.comiipseries.org Its chemical structure consists of diazotized metanilic acid coupled with diphenylamine (B1679370). iipseries.orgresearchgate.net This structure imparts a vibrant yellow hue, making it a popular choice for various industrial applications. scindiaindustries.com

Academic Significance of this compound in Environmental and Analytical Chemistry

This compound holds considerable academic interest in both environmental and analytical chemistry. In analytical chemistry, it is utilized as a pH indicator, exhibiting a color change from red to yellow in the pH range of 1.2 to 3.2. wikipedia.orgrainbowdyetech.co It also serves as a biological stain, used as a counterstain to enhance contrast in histological preparations. chemicalbook.comhimedialabs.com

From an environmental perspective, this compound is significant due to its widespread use and subsequent release into the environment through industrial wastewater. researchgate.net The presence of this dye in water bodies is a serious concern due to its potential toxicity and the coloration of the water, which can reduce light penetration and affect aquatic ecosystems. researchgate.net Furthermore, this compound has been illicitly used as an adulterant in food products, particularly in turmeric and other yellow-colored foods, to enhance their appearance. ncats.iometrohm.comijmtst.com This has spurred research into developing sensitive and rapid methods for its detection in food matrices. metrohm.comresearchgate.net

Evolution of Research Trajectories Pertaining to this compound

The research trajectory concerning this compound has evolved significantly over time. Initial research likely focused on its synthesis and application as a dye for various materials. scindiaindustries.comchemicalbook.com Subsequently, its properties as a pH indicator and biological stain were explored within the realm of analytical and biological chemistry. wikipedia.orgchemimpex.com

In more recent decades, the research focus has shifted towards the environmental and health implications of this compound. A significant body of research has been dedicated to its toxicological effects, with studies indicating potential neurotoxic and hepatotoxic effects. wikipedia.orgncats.io This has led to its prohibition as a food additive in many countries. metrohm.com Consequently, a major area of current research is the development of advanced analytical techniques for the detection of this compound in food and environmental samples. metrohm.comresearchgate.net Another critical research avenue is the investigation of various methods for the degradation and removal of this compound from industrial effluents, including physical, chemical, and biological approaches. researchgate.net

Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | Sodium 3-[(4-anilinophenyl)diazenyl]benzenesulfonate wikipedia.org |

| Other Names | Acid Yellow 36, C.I. Acid Yellow 36 rainbowdyetech.conih.gov |

| CAS Number | 587-98-4 wikipedia.orghimedialabs.com |

| Chemical Formula | C18H14N3NaO3S nih.gov |

| Molar Mass | 375.38 g/mol rainbowdyetech.co |

| Appearance | Brownish-yellow solid/powder iipseries.orgnih.gov |

| Melting Point | > 250 °C wikipedia.org |

| pH Indicator Range | 1.2 (red) – 3.2 (yellow) wikipedia.org |

Detailed Research Findings

Applications in Analytical Chemistry

This compound's distinct color change with pH makes it a useful acid-base indicator in titrations and other analytical procedures. chemimpex.com Its application as a counterstain in histology, particularly in Masson's trichrome staining, allows for the differentiation of various tissue components. nih.gov

Environmental Detection and Degradation

The illegal use of this compound as a food adulterant has driven the development of numerous analytical methods for its detection. ijmtst.com Techniques such as UV-Visible spectrophotometry, high-performance liquid chromatography (HPLC), and surface-enhanced Raman spectroscopy (SERS) are employed for its quantification in food samples like turmeric. metrohm.comresearchgate.net

Research into the remediation of this compound from wastewater has explored various strategies. Advanced oxidation processes, adsorption on different materials, and microbial degradation are among the most studied methods. researchgate.net For instance, studies have investigated the use of specific microbial consortia for the bioremediation of water contaminated with this dye. taylorandfrancis.com

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;3-[(4-anilinophenyl)diazenyl]benzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O3S.Na/c22-25(23,24)18-8-4-7-17(13-18)21-20-16-11-9-15(10-12-16)19-14-5-2-1-3-6-14;/h1-13,19H,(H,22,23,24);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYGZLYXAPMMJTE-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC=C(C=C2)N=NC3=CC(=CC=C3)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N3NaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

4005-68-9 (Parent) | |

| Record name | Metanil yellow | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000587984 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5041722 | |

| Record name | C.I. Acid Yellow 36, monosodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid, Brownish-yellow solid; [Merck Index] Powder; [Sigma-Aldrich MSDS] | |

| Record name | Benzenesulfonic acid, 3-[2-[4-(phenylamino)phenyl]diazenyl]-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Metanil yellow | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15440 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

587-98-4, 1173501-41-1, 53988-78-6, 68417-63-0, 84842-92-2 | |

| Record name | Metanil yellow | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000587984 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, 3-[2-[4-(phenylamino)phenyl]diazenyl]-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Acid Yellow 36, monosodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 3-(p-anilinophenylazo)benzenesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.736 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | sodium;3-[(4-anilinophenyl)diazenyl]benzenesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | sodium;3-[(4-anilinophenyl)diazenyl]benzenesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | sodium;3-[(4-anilinophenyl)diazenyl]benzenesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | sodium;3-[(4-anilinophenyl)diazenyl]benzenesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METANIL YELLOW | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7SPF5O5BW8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Analytical Methodologies for the Detection and Quantification of Metanil Yellow

Spectroscopic Techniques for Metanil Yellow Analysis

Spectroscopic methods offer rapid, non-destructive, and highly sensitive means for the identification and quantification of chemical compounds. Several spectroscopic techniques have been successfully applied to the analysis of this compound in food products.

Fourier Transform Infrared (FT-IR) Spectroscopy and FT-Raman Spectroscopy in this compound Characterization

Vibrational spectroscopy techniques, including Fourier Transform Infrared (FT-IR) and FT-Raman spectroscopy, provide detailed information about the molecular structure of a compound, making them powerful tools for the characterization of this compound.

In the analysis of turmeric powder adulterated with this compound, FT-IR and FT-Raman spectroscopy have proven to be effective complementary methods. nih.govsemanticscholar.org A study utilizing these techniques identified a representative FT-IR spectral peak for this compound at 1140 cm⁻¹ and a characteristic FT-Raman peak at 1406 cm⁻¹. mdpi.com These distinct spectral fingerprints allow for the unambiguous identification of this compound even in a complex food matrix like turmeric.

Research has demonstrated the sensitivity of these techniques in detecting this compound at low concentrations. The FT-IR method was able to detect this compound at a 5% concentration, while the more sensitive FT-Raman method could detect it at a 1% concentration in turmeric powder. nih.govsemanticscholar.orgdoaj.org Correlation coefficients between the spectral peak intensities and the concentration of this compound were found to be 0.95 for FT-IR and 0.93 for FT-Raman, indicating a strong linear relationship suitable for quantitative analysis. nih.govdoaj.org

Table 1: FT-IR and FT-Raman Spectroscopic Data for this compound Detection in Turmeric

| Technique | Representative Peak (cm⁻¹) | Detection Limit (%) | Correlation Coefficient (R²) |

| FT-IR | 1140 | 5 | 0.95 |

| FT-Raman | 1406 | 1 | 0.93 |

Ultraviolet-Visible (UV-Vis) Spectrophotometry for this compound Quantification

Ultraviolet-Visible (UV-Vis) spectrophotometry is a widely used technique for the quantitative analysis of colored compounds like this compound. This method is based on the principle that the amount of light absorbed by a solution is directly proportional to the concentration of the absorbing substance.

A simple and sensitive spectrophotometric method has been developed for the determination of this compound in various food samples. cabidigitallibrary.orgsemanticscholar.org This method involves the reaction of this compound with hydrochloric acid to form a colored complex with a maximum absorbance at 450 nm. cabidigitallibrary.orgsemanticscholar.orgscribd.com The complex was found to obey Beer's law in the concentration range of 2 µg mL⁻¹ to 20 µg mL⁻¹, with a good correlation coefficient, making it suitable for accurate quantification. cabidigitallibrary.orgsemanticscholar.org Another study reported a distinct peak for this compound at a wavelength of 430 nm in water. researchgate.net The chemical characterization of this compound has been conducted using a multi-plate UV-Vis spectrophotometer. researchgate.net

Furthermore, a validated UV-spectrophotometric method, combined with a solid-phase extraction pre-concentration step, has been developed for determining this compound in turmeric. This method demonstrated high recovery rates of 88.10–92.76% for turmeric samples spiked with 0.1–10 mg/kg of this compound. nih.gov

Table 2: UV-Vis Spectrophotometric Parameters for this compound Quantification

| Method | λmax (nm) | Linearity Range (µg/mL) | Key Findings |

| Reaction with HCl | 450 | 2 - 20 | Simple, sensitive, and suitable for routine quality control. cabidigitallibrary.orgsemanticscholar.org |

| In Water | 430 | Not specified | Used for chemical characterization. researchgate.net |

| MIP-SPE-UV-Vis | Not specified | 0.1 - 10 mg/kg (in sample) | High recovery and selectivity for trace analysis. nih.gov |

Near-Infrared (NIR) Spectroscopy in this compound Detection

Near-Infrared (NIR) spectroscopy, coupled with chemometric analysis, has emerged as a rapid and non-destructive tool for detecting adulteration in food products. This technique measures the absorption of light in the near-infrared region of the electromagnetic spectrum, which corresponds to overtones and combination bands of fundamental molecular vibrations.

A study on the detection of this compound in turmeric powder utilized NIR spectroscopy to collect reflectance spectra of pure and adulterated samples. nih.govdspaces.orgresearchgate.net Calibration models were built using principal component regression (PCR) and partial least square regression (PLSR) methods. The models showed a high coefficient of determination (R²) ranging from 0.96 to 0.99, indicating a strong correlation between the NIR spectra and the concentration of this compound. nih.govdspaces.org

Another investigation used a handheld near-infrared spectrometer to analyze turmeric powder adulterated with this compound at concentrations ranging from 0.0 to 30% (w/w). nih.gov The spectral data, preprocessed using Savitzky-Golay first-derivative approximation, was analyzed using principal component analysis (PCA) and soft independent modeling of class analogy (SIMCA). The results demonstrated that this approach could not only detect adulteration but also classify the adulterated samples according to their source. nih.gov

Application of Chemometrics in Spectroscopic Data Processing for this compound

The large and complex datasets generated by spectroscopic techniques necessitate the use of chemometrics for data processing and interpretation. Chemometrics employs multivariate statistical methods to extract meaningful information from complex chemical data.

In the context of this compound detection using NIR spectroscopy, chemometric models such as Principal Component Regression (PCR) and Partial Least Square Regression (PLSR) have been instrumental. nih.govdspaces.orgresearchgate.net These models are used to build calibration curves that relate the spectral data to the concentration of this compound. The performance of these models is evaluated based on parameters like the coefficient of determination (R²) and the root mean square error of calibration and prediction. nih.govdspaces.org Studies have shown that PLSR often yields superior results compared to PCR for this application. nih.govdspaces.orgresearchgate.net

Principal Component Analysis (PCA) is another powerful chemometric tool used for exploratory data analysis and pattern recognition. In the analysis of turmeric adulterated with this compound, PCA of NIR spectra revealed that the first principal component was sensitive to the level of adulteration. nih.gov When combined with Soft Independent Modeling of Class Analogy (SIMCA), it was possible to classify unadulterated and adulterated samples based on their origin. nih.gov

Chromatographic Separation and Detection Methods for this compound

Chromatographic techniques are highly effective for separating and quantifying individual components from a mixture. High-Performance Liquid Chromatography (HPLC) is a cornerstone method for the analysis of food additives, including this compound.

High-Performance Liquid Chromatography (HPLC) for this compound Determination

High-Performance Liquid Chromatography (HPLC) offers high resolution and sensitivity for the determination of this compound in various food matrices. Different HPLC methods have been developed and validated for this purpose.

One method established for the determination of this compound in juice and jam utilized HPLC with a diode-array detector (HPLC-DAD). cabidigitallibrary.org The method demonstrated a good linear relationship in the concentration range of 0.50-100 µg/mL with a correlation coefficient greater than 0.9999. The recoveries of this compound were high, ranging from 96.1% to 101.9% in juice and 79.2% to 99.4% in jam. cabidigitallibrary.org

A micellar liquid chromatography method was developed for the detection of this compound in both raw and cooked foodstuffs. researchgate.net This method used a C-18 column and a mobile phase containing sodium dodecyl sulphate (SDS) and pentanol (B124592), with detection at 427 nm. The method showed excellent linearity (r > 0.9999) and low limits of detection (LOD) and quantification (LOQ) of 0.01 ppm and 0.05 ppm, respectively. researchgate.net

Another HPLC-UV method was developed for the simultaneous determination of five synthetic dyes, including this compound, in Typha orientalis. koreascience.kr The detection wavelength for this compound was set at 428 nm. koreascience.krmdpi.com

Table 3: HPLC Methods for the Determination of this compound

| Method | Matrix | Linearity Range | LOD | LOQ | Recovery (%) |

| HPLC-DAD | Juice and Jam | 0.50 - 100 µg/mL | Not specified | Not specified | 79.2 - 101.9 |

| Micellar LC | Foodstuffs | Not specified | 0.01 ppm | 0.05 ppm | Not specified |

| HPLC-UV | Typha orientalis | Not specified | Not specified | Not specified | Not specified |

Thin-Layer Chromatography (TLC) in this compound Screening

Thin-Layer Chromatography (TLC) serves as a straightforward and cost-effective screening method for the preliminary identification of this compound in food products. Its simplicity and ability to analyze multiple samples simultaneously make it a valuable tool for rapid assessment before confirmatory analysis. The principle of TLC involves the separation of components in a mixture based on their differential partitioning between a stationary phase (a thin layer of adsorbent material on a plate) and a mobile phase (a solvent or solvent mixture).

In the context of this compound screening, a sample extract is spotted onto a TLC plate, which is then developed in a chamber containing a suitable mobile phase. The separation is based on the polarity of the dye relative to the stationary and mobile phases. The presence of this compound is indicated by a spot at a specific retention factor (Rf) value, which is the ratio of the distance traveled by the solute to the distance traveled by the solvent front. Visualization of the spots can be done under UV light or by using specific spray reagents. While TLC is an excellent qualitative tool, quantitative analysis can be achieved through densitometry, which measures the intensity of the chromatographic spots.

Interactive Table: TLC Parameters for this compound Detection

| Stationary Phase | Mobile Phase Composition | Rf Value | Reference |

|---|---|---|---|

| Silica (B1680970) gel G | n-Butanol : Acetic acid : Water (4:1:5) | 0.68 | researchgate.net |

| Silica gel G | Isoamyl alcohol : Ammonia : Water (10:5:1) | 0.72 | researchgate.net |

Micellar Liquid Chromatography for this compound Analysis

Micellar liquid chromatography (MLC) has emerged as a green and efficient alternative to conventional high-performance liquid chromatography (HPLC) for the determination of this compound. This technique utilizes a mobile phase containing a surfactant at a concentration above its critical micelle concentration, forming micelles that act as a novel stationary phase. The primary advantage of MLC is its ability to directly inject samples with complex matrices, such as food extracts, without extensive pretreatment, thus saving time and reducing solvent consumption.

A notable study on the determination of this compound in foodstuffs employed a C18 column with a mobile phase consisting of 0.15 M sodium dodecyl sulphate (SDS) and 6% pentanol buffered to pH 3. researchgate.net Detection was carried out at a wavelength of 427 nm. This method demonstrated excellent performance with a short elution time for this compound at 3.5 minutes, showcasing its potential for rapid analysis. The method was validated for linearity, precision, and sensitivity, proving its reliability for routine monitoring. researchgate.net

Interactive Table: Performance of Micellar Liquid Chromatography for this compound Analysis researchgate.net

| Parameter | Value |

|---|---|

| Mobile Phase | 0.15 M SDS + 6% Pentanol (pH 3) |

| Detection Wavelength | 427 nm |

| Elution Time | 3.5 min |

| Linearity (r) | > 0.9999 |

| Intraday Precision (RSD %) | 1.80–2.81% |

| Interday Precision (RSD %) | 1.92–2.91% |

| Limit of Detection (LOD) | 0.01 ppm |

Gas Chromatography-Mass Spectrometry (GC-MS) in Degradation Product Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of this compound, GC-MS plays a crucial role in identifying the products formed during its degradation, which is essential for understanding the environmental fate and potential toxicity of its breakdown products. The technique couples the separation capabilities of gas chromatography with the highly sensitive and specific detection provided by mass spectrometry.

In a typical GC-MS analysis of this compound degradation products, the sample is first subjected to a degradation process (e.g., photocatalytic, microbial). The resulting mixture is then extracted and injected into the GC-MS system. The compounds are separated based on their boiling points and interaction with the stationary phase in the GC column. As each compound elutes from the column, it is ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," which allows for the identification of the compound by comparison with spectral libraries. One study on the degradation of this compound identified several products, providing insights into the degradation pathway. nih.gov

Interactive Table: Identified Degradation Products of this compound by GC-MS nih.gov

| Degradation Product | m/z |

|---|---|

| (Z)-5-((4-oxido-6-oxotetrahydropyrimidin-5(2H)-ylidene)amino)-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-olate | 256 |

| Iminomethaniminium | 43 |

Electrochemical Sensing and Characterization of this compound

Electrochemical methods offer a sensitive, rapid, and cost-effective approach for the detection and characterization of this compound. These techniques are based on the measurement of the electrical response (e.g., current, potential) of an electrochemical cell containing the analyte.

Voltammetric Studies for this compound Electrochemical Behavior

Voltammetric techniques, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), are employed to investigate the electrochemical behavior of this compound. These studies provide valuable information about its oxidation and reduction potentials, reaction kinetics, and diffusion characteristics. By applying a varying potential to a working electrode and measuring the resulting current, the electrochemical fingerprint of this compound can be obtained. This information is fundamental for the development of selective and sensitive electrochemical sensors.

Development of Electrochemical Sensors for this compound Detection

The development of electrochemical sensors for this compound detection has gained significant attention due to their potential for on-site and real-time monitoring. These sensors are typically fabricated by modifying the surface of a working electrode (e.g., glassy carbon electrode) with materials that enhance the electrochemical signal of this compound. Various nanomaterials, such as multi-walled carbon nanotubes (MWCNTs) and silver nanoparticles, have been utilized to improve the sensitivity and selectivity of these sensors. researchgate.net

One study reported the development of a sensor based on a multi-walled carbon nanotube-chitosan nanocomposite modified glassy carbon electrode. nih.govresearchgate.net This sensor exhibited a linear response to this compound concentrations in the range of 1.0 µM to 300.0 µM with a low limit of detection. nih.govresearchgate.net Another sensor, utilizing amine-functionalized multi-walled carbon nanotubes, demonstrated an even lower detection limit of 0.17 nM. researchgate.net These sensors have been successfully applied to the determination of this compound in real samples. nih.govresearchgate.net

Interactive Table: Performance of Electrochemical Sensors for this compound Detection

| Sensor Modification | Technique | Linear Range | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|

| Multi-walled carbon nanotube-chitosan | DPV | 1.0–300.0 µM | 0.3 µM | nih.govresearchgate.net |

| Multi-walled carbon nanotubes and Silver | SWV | 0.007–0.1 µM | Not specified | researchgate.net |

Analytical Method Validation and Performance Metrics for this compound

The validation of analytical methods is crucial to ensure the reliability and accuracy of the results obtained for this compound determination. Method validation involves the evaluation of several performance parameters according to established guidelines. These parameters typically include linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).

A study on the analysis of illegal colorants in foods developed and validated an LC-MS/MS method for the simultaneous detection of five dyes, including this compound. reddit.com The method demonstrated good linearity with a coefficient of determination (R²) greater than 0.99. The limits of detection and quantification were found to be in the low mg/kg range. The accuracy of the method was assessed through recovery studies at different concentration levels, with recoveries ranging from 80.9% to 120%. The precision was evaluated by determining the relative standard deviations (RSD), which were below 12%. reddit.com

Interactive Table: Validation Parameters for an LC-MS/MS Method for this compound reddit.com

| Parameter | Performance Metric |

|---|---|

| Linearity (R²) | > 0.99 |

| Limit of Detection (LOD) | 0.09–0.19 mg/kg |

| Limit of Quantification (LOQ) | 0.26–0.58 mg/kg |

| Recovery | 80.9%–120% |

Linearity, Sensitivity, and Limits of Detection/Quantification in this compound Assays

The performance of an analytical method is fundamentally characterized by its linearity, sensitivity, and its ability to detect and quantify the smallest possible amount of the analyte. Linearity demonstrates the direct proportionality between the concentration of an analyte and the analytical signal over a defined range. Sensitivity is reflected by the method's ability to discriminate between small differences in analyte concentration. The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy.

Several advanced analytical techniques have been validated for the determination of this compound, each demonstrating distinct performance characteristics. Micellar liquid chromatography, for instance, has shown exceptional linearity with a correlation coefficient (r) greater than 0.9999. researchgate.netrsc.org Similarly, High-Performance Liquid Chromatography (HPLC) coupled with a Photodiode Array (PDA) detector and UV-Vis Spectrophotometry have also reported excellent linearity with coefficients of determination (r²) of >0.999 and 0.9999, respectively. mdpi.comresearchgate.net Spectroscopic methods like FT-Raman and FT-IR have also been used, establishing relationships between spectral peak intensities and concentration with correlation coefficients of 0.93 and 0.95, respectively. ijmtst.commdpi.comnih.gov

These methods offer low limits of detection and quantification, enabling the identification of trace amounts of this compound. For example, a micellar liquid chromatography method reported an LOD of 0.01 ppm and an LOQ of 0.05 ppm. researchgate.netrsc.org An LC-MS/MS method was able to detect the dye at levels between 0.09-0.19 mg/kg and quantify it at 0.26-0.58 mg/kg. nih.gov

Table 1: Performance Characteristics of Various Analytical Methods for this compound

| Analytical Method | Linearity (r or r²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Source |

|---|---|---|---|---|

| Micellar Liquid Chromatography | r > 0.9999 | 0.01 ppm | 0.05 ppm | researchgate.netrsc.org |

| HPLC-PDA | r² > 0.999 | - | 1.4-3.6 µg/g | mdpi.com |

| UV-Vis Spectrophotometry | r² = 0.9999 | 0.11686 ppm | 0.5620 ppm | researchgate.net |

| Visible Spectrophotometry | Linear in 2-20 µg/mL range | 0.472 µg/mL | - | researchgate.netscribd.com |

| LC-MS/MS | R² > 0.99 | 0.09-0.19 mg/kg | 0.26-0.58 mg/kg | nih.gov |

| FT-Raman Spectroscopy | r = 0.93 | 1% concentration | - | ijmtst.commdpi.comnih.gov |

| FT-IR Spectroscopy | r = 0.95 | 5% concentration | - | ijmtst.commdpi.comnih.gov |

Precision and Reproducibility (Intraday and Interday) of this compound Analytical Methods

Precision refers to the closeness of agreement between independent test results obtained under stipulated conditions and is typically expressed as the percent relative standard deviation (%RSD). Reproducibility is assessed under two types of conditions: repeatability (intraday precision), where analyses are conducted under the same conditions over a short interval, and intermediate precision (interday precision), where analyses are performed on different days. Low %RSD values are indicative of a highly precise and reproducible method.

Validation studies for this compound detection have consistently demonstrated high precision. A micellar liquid chromatography method reported intraday precision RSDs between 1.80-2.81% and interday precision RSDs of 1.92-2.91%. researchgate.netrsc.org An HPLC-PDA method for herbal medicines showed RSDs ranging from 0.4% to 7.8%. mdpi.com Furthermore, a UV-Vis spectrophotometric method for analyzing this compound in herbal medicine achieved a precision RSD of 0.87%, while another spectrophotometric method reported intraday and interday precision below 3.61% and 4.70%, respectively. researchgate.netresearchgate.net An LC-MS/MS method also showed high reproducibility with RSDs below 12%. nih.gov These results confirm that modern analytical methods can reliably and consistently quantify this compound.

Table 2: Precision of Analytical Methods for this compound Detection

| Analytical Method | Intraday Precision (%RSD) | Interday Precision (%RSD) | Source |

|---|---|---|---|

| Micellar Liquid Chromatography | 1.80 - 2.81% | 1.92 - 2.91% | researchgate.netrsc.org |

| HPLC-PDA | 0.4 - 7.8% | mdpi.com | |

| UV-Vis Spectrophotometry | 0.87% | researchgate.net | |

| Visible Spectrophotometry | < 3.61% | < 4.70% | researchgate.net |

| LC-MS/MS | < 12% | nih.gov |

Robustness and Matrix Effects in this compound Analysis

Robustness is a measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. Matrix effects occur when non-analyte components in a sample interfere with the measurement of the analyte, causing either signal suppression or enhancement. mdpi.com This is a significant challenge, particularly in the analysis of complex food and herbal matrices.

Robustness studies were incorporated into the validation of the micellar liquid chromatography method, confirming its reliability. researchgate.netrsc.org This particular method was also noted to be free from matrix effects, which is a significant advantage as it allows for direct injection of samples without extensive pretreatment. researchgate.netrsc.org However, matrix effects can be a considerable issue for other methods. For example, in the development of an HPLC method for synthetic dyes in herbal medicines, matrix effects were considered a potential problem. medcrop.or.kr The presence of various co-extracted compounds from food products can mask the active sites in a chromatographic system, leading to inaccurate quantification. mdpi.com Therefore, addressing matrix effects through techniques like matrix-matched calibration or thorough sample clean-up is crucial for accurate analysis in complex samples.

Application of Analytical Methods in Adulteration Research of this compound

The validated analytical methodologies are practically applied to survey for the presence of this compound in consumer products. This research is vital for ensuring food safety and protecting public health from the consequences of ingesting this illegal additive.

Detection of this compound in Complex Food Matrices

This compound is frequently used to adulterate yellow-colored foods to enhance their appearance. Analytical methods have been successfully employed to detect this dye in a wide range of food products. Spectroscopic and chromatographic techniques have identified this compound in sweets such as "jalebi" and "laddu," as well as in pulses. researchgate.net Turmeric powder is another commonly adulterated commodity, where methods like FT-Raman and FT-IR spectroscopy have been used to detect this compound at concentrations as low as 1% and 5%, respectively. ijmtst.commdpi.comnih.gov Furthermore, near-infrared (NIR) hyperspectral imaging has been applied for the quantitative detection of this compound adulteration in chickpea flour. researchgate.net

Identification of this compound in Herbal Formulations

The adulteration of herbal products with synthetic dyes is a growing concern. To address this, an HPLC-PDA method was specifically developed and validated for the simultaneous determination of ten synthetic dyes, including this compound, in herbal medicines. mdpi.com Another study successfully validated a UV-Vis spectrophotometric method to determine the levels of this compound in a traditional herbal medicine known as "jamu." researchgate.net Research has also focused on developing HPLC methods to screen for this compound and other colorants in specific herbal preparations like Typha orientalis. medcrop.or.kr

Development of Rapid Screening Protocols for this compound Contamination

While sophisticated laboratory methods provide accurate quantification, there is a significant need for rapid, simple, and cost-effective screening protocols for on-site testing and large-scale surveillance. Simple colorimetric or chemical spot tests, which produce a characteristic magenta or pink color in the presence of this compound and acid, serve as a preliminary screening tool. researchgate.netgnit.ac.in Thin-Layer Chromatography (TLC) is another widely used method that is easy, efficient, and cost-effective for detecting this compound in food samples like sweets and turmeric. researchgate.netsemanticscholar.org

More advanced rapid screening technologies have also been developed. Portable devices such as the Metrohm Instant SERS Analyzer (Misa), which utilizes Surface-Enhanced Raman Scattering, enable rapid and sensitive detection of this compound in turmeric with minimal sample preparation. metrohm.commetrohm.commetrohm.comgcms.cz This portable system is ideal for on-site quality control testing in food processing facilities and at distribution centers, providing immediate results to prevent contaminated products from reaching consumers. metrohm.commetrohm.com

Environmental Remediation and Degradation Strategies for Metanil Yellow

Adsorption-Based Removal Technologies for Metanil Yellow

Adsorption has been identified as a highly effective technique for the removal of dyes from aqueous solutions due to its simplicity of design, ease of operation, and ability to treat pollutants in trace concentrations. This section explores various adsorbent materials, both natural and synthetic, for the sequestration of this compound.

Biosorption using Natural and Modified Biomass for this compound Sequestration

Biosorption is an environmentally friendly and cost-effective alternative to conventional wastewater treatment methods. It utilizes biological materials to bind and concentrate pollutants from aqueous solutions. This process leverages the natural affinity of various functional groups present in the biomass to sequester contaminants.

Agricultural waste materials are abundant, renewable, and low-cost, making them attractive options for use as biosorbents. Various byproducts have been investigated for their potential to remove this compound from wastewater.

De-oiled soya, a byproduct of the soybean oil extraction industry, has been studied as an adsorbent for this compound. Research indicates that the adsorption process is dependent on factors such as pH, temperature, and initial dye concentration. An acidic pH of 2.0 has been found to be optimal for the uptake of this compound by both de-oiled soya and another waste material, bottom ash. researchgate.net

Sugarcane bagasse, the fibrous residue from sugarcane processing, can be converted into activated carbon to enhance its adsorption capabilities. One study explored the use of sugarcane bagasse activated carbon, modified with a cationic surfactant (Cetyl Trimethyl Ammonium (B1175870) Bromide), to remove this compound. The optimal conditions for adsorption were found to be an adsorbent mass of 1.5 grams, a dye concentration of 25 ppm, and a contact time of 30 minutes, achieving an adsorption efficiency of 94%. dntb.gov.ua

Other agricultural byproducts have also shown promise. Carbonized pistachio shell magnetic nanoparticles demonstrated an excellent adsorption efficiency of 94% under optimal conditions of pH 2 and a 40-minute contact time. semanticscholar.org Activated carbon derived from the bark of Gmelina arborea has also been used, with studies showing that a low pH is favorable for the adsorption of this compound. deswater.com Furthermore, activated carbon from oil palm fruit mesocarp fibre has been tested in a fixed-bed column, achieving an optimum equilibrium adsorption capacity of 15.982 mg/g. tandfonline.com

Table 1: Adsorption of this compound by Various Agricultural Byproducts

| Agricultural Byproduct | Adsorbent Form | Adsorption Capacity (mg/g) | Optimal pH | Reference |

|---|---|---|---|---|

| Sugarcane Bagasse | Modified Activated Carbon | Not specified, 94% efficiency | Not specified | dntb.gov.ua |

| Pistachio Shell | Carbonized Magnetic Nanoparticles | Not specified, 94% efficiency | 2.0 | semanticscholar.org |

| Oil Palm Fruit Mesocarp Fibre | Activated Carbon | 15.982 | Not specified | tandfonline.com |

| De-Oiled Soya | Raw Material | 3.66 | 2.0 | tuiasi.ro |

| Gmelina arborea Bark | Modified Activated Carbon | 2.35 | 2.0-3.0 | deswater.com |

Aquatic weeds, often considered a nuisance due to their rapid growth in water bodies, can be repurposed as effective biosorbents for dye removal. Their high cellulose (B213188) and protein content provides numerous binding sites for dye molecules.

Water hyacinth (Eichhornia crassipes) has been extensively studied for its ability to adsorb this compound. Research has shown that the leaves of the water hyacinth exhibit the highest biosorption capacity compared to other parts of the plant, such as the roots and stems. tuiasi.roresearchgate.net One study determined the maximum biosorption capacity of water hyacinth leaves to be 43.5 mg/g. researchgate.net Another recent study predicted an even higher maximum biosorption capacity of 170.8 mg/g for water hyacinth leaves, highlighting their significant potential for bioremediation. auisseng.comhibiscuspublisher.com The optimal pH for the biosorption of this compound by water hyacinth leaves has been identified to be in the acidic range of 1.5 to 2.0. auisseng.comresearchgate.net The mechanism of biosorption is thought to involve the participation of amide I and II functional groups present in the proteins of the biosorbent. researchgate.net Studies using immobilized dead aquatic weeds have also demonstrated high color removal, reaching up to 98.8% at a pH of 6 with a contact time of 240 minutes. researchgate.net

Table 2: Biosorption Capacity of Water Hyacinth (Eichhornia crassipes) for this compound

| Plant Part | Adsorption Capacity (mg/g) | Optimal pH | Reference |

|---|---|---|---|

| Leaves (LEC) | 170.8 (Predicted) | 1.5 - 2.0 | auisseng.com |

| Leaves (LEC) | 43.5 | Not specified | researchgate.net |

| Entire Plant (EEC) | 34.56 | Not specified | researchgate.net |

| Roots (REC) | 30.27 | Not specified | researchgate.net |

| Stems (SEC) | 27.5 | Not specified | researchgate.net |

| Immobilized Weed | 9.91 | 6.0 | tuiasi.roresearchgate.net |

Microbial biomass, including bacteria, fungi, and algae, offers a promising avenue for the biosorption of dyes. The cell walls of microorganisms are rich in polysaccharides, proteins, and lipids, which contain various functional groups capable of binding dye molecules. Both living and non-living (dead) microbial biomass can be utilized for this purpose.

Fungal biomass, in particular, has been identified as a potent biosorbent for azo dyes. A study using spent biomass of the fungus Rhizopus arrhizus demonstrated significant removal of this compound from aqueous solutions. The equilibrium sorption data fit well with the Langmuir isotherm model, and the maximum monolayer adsorption capacity for this compound was found to be 128.5 mg/g. researchgate.net This indicates a strong affinity between the fungal biomass and the dye. Other fungal genera, such as Aspergillus, Trichoderma, and Penicillium, have also been investigated for their potential to decolorize textile wastewaters, showing the broad applicability of fungal biomass in bioremediation. auisseng.com Another study has pointed to the potential of Trichoderma and Azotobacter as biofertilizers for the bioremediation of this compound. semanticscholar.org

Bacterial biomass is also a viable option for azo dye biosorption. The efficiency of the process is influenced by parameters such as pH, temperature, initial dye concentration, and biomass dosage. researchgate.netscirp.org The mechanisms involved include physicochemical interactions, microbial metabolism, and the specific characteristics of the bacterial cell surface. scirp.org

Table 3: Adsorption of this compound by Microbial Biomass

| Microorganism | Biomass Type | Adsorption Capacity (mg/g) | Reference |

|---|---|---|---|

| Rhizopus arrhizus | Spent Fungal Biomass | 128.5 | researchgate.net |

Adsorption using Synthetic and Composite Adsorbents for this compound

Alongside natural biomass, synthetic and composite materials are widely used as adsorbents due to their high surface area, porous structure, and thermal stability. Activated carbon and fly ash are two such materials that have been extensively studied for the removal of this compound.

Activated carbon is a highly effective adsorbent for dye removal, though its relatively high cost can be a limitation. Consequently, researchers have focused on producing activated carbon from low-cost waste materials. Fly ash, a waste product from thermal power plants, is another inexpensive adsorbent that has been investigated for its efficacy in treating dye-laden wastewater.

A comparative study evaluated the removal of this compound using fly ash and activated carbons produced from different sources, including coconut shell, mehagani sawdust, and rice husk. The study found that activated carbon produced from mehagani sawdust was the most effective, removing almost 100% of the dye from a 1000 ppm solution. The adsorption of this compound, which is an acid dye, is generally favored in the acidic pH range by these adsorbents. This is because an acidic solution neutralizes the negative surface charge of the activated carbon, thereby reducing the repulsion between the adsorbent surface and the dye anion. For fly ash, the favorable separation in acidic pH can be explained by an ion-exchange mechanism. The adsorption process for all these materials was found to be endothermic and spontaneous.

Table 4: Comparison of Fly Ash and Various Activated Carbons for this compound Adsorption

| Adsorbent | Source Material | Surface Area (m²/g) | Adsorption Characteristics | Reference |

|---|---|---|---|---|

| Fly Ash | Coal Combustion | Not specified | Effective in acidic pH range | |

| Activated Carbon (SDC) | Mehagani Saw Dust | 516.1 | ~100% removal from 1000 ppm solution | |

| Activated Carbon (CAC) | Coconut Shell | 500.0 | Less effective than SDC | |

| Activated Carbon (RHC) | Rice Husk | Not specified | Effective in acidic pH range |

Chitosan-based Materials for this compound Removal

Chitosan (B1678972), a natural biopolymer derived from chitin, has garnered attention as a promising adsorbent due to its abundance, biodegradability, and non-toxic nature. researchgate.nethw.ac.uk The presence of amino (-NH₂) and hydroxyl (-OH) groups in its structure allows for effective interaction with anionic dyes like this compound. researchgate.nethw.ac.uk However, chitosan's solubility in acidic solutions can be a limitation. researchgate.net To enhance its stability and adsorption capacity, chitosan is often modified or incorporated into composite materials.

One such modification involves creating a composite film of Glycine-Chitosan/TiO₂. In this composite, chemical interactions occur between the carboxyl groups of glycine (B1666218) and the amine groups of chitosan, with titanium dioxide being physically integrated. doaj.org This modification results in a material with a rougher surface texture, altered crystallinity, improved thermal stability, and enhanced tensile strength compared to unmodified chitosan. doaj.org Studies have shown that these composite films are effective in adsorbing this compound, with the adsorption capacity increasing at lower pH levels due to the protonation of the chitosan. researchgate.net For instance, at a this compound concentration of 30 ppm, the adsorption capacity of a Glycine-Chitosan/TiO₂ film increased from 24.686 mg/g to 27.686 mg/g as the pH decreased from 4 to 2. researchgate.net

Another approach involves integrating chitosan with three-dimensional graphene oxide (3D GO) to form a biopolymer (3D-GCB). hw.ac.uk The abundant hydroxyl and amino groups in chitosan provide more active sites for dye molecule attachment through ionic interactions and hydrogen bonding. This modification is particularly advantageous for sequestering anionic dyes like this compound, as the positively charged functional groups on the adsorbent surface attract the dye anions. hw.ac.uk Furthermore, chitosan can be employed as a coagulant for the removal of this compound. Research indicates that a chitosan dosage of 10 ppm can effectively remove this compound from a solution with an initial concentration of 100 ppm. ar-raniry.ac.id

| Chitosan-based Material | Key Features | Performance in this compound Removal | Reference |

|---|---|---|---|

| Glycine-Chitosan/TiO₂ Composite Film | Improved thermal stability and tensile strength; rougher surface texture. | Adsorption capacity increased from 24.686 mg/g to 27.686 mg/g as pH dropped from 4 to 2 (at 30 ppm initial concentration). | researchgate.netdoaj.org |

| 3D Graphene Oxide/Chitosan Biopolymer (3D-GCB) | Provides abundant hydroxyl and amino groups for dye attachment. | Effectively sequesters anionic dyes through ionic interactions and hydrogen bonding. | hw.ac.uk |

| Chitosan (as a coagulant) | Natural, biodegradable, non-toxic. | A dosage of 10 ppm was found to be optimal for removing this compound at an initial concentration of 100 ppm. | ar-raniry.ac.id |

Nanomaterial Adsorbents in this compound Remediation

Nanomaterials have emerged as highly effective adsorbents for dye removal due to their large surface area-to-volume ratio and unique physicochemical properties. Various nanomaterials have been synthesized and tested for the remediation of this compound from wastewater.

Carbonized pistachio shell magnetic nanoparticles (CPSMNPs) have demonstrated significant efficiency in removing this compound. mdpi.com These nanoparticles, with an average size of 400–700 nm and a surface area of 112.58 m²/g, can achieve up to 94% removal of the dye under optimal conditions (pH 2, 0.6 g adsorbent dosage, 40 minutes contact time for 10 mL of 100 ppm this compound). mdpi.com The magnetic nature of these nanoparticles also facilitates their easy separation from the solution using an external magnet. mdpi.com

Another promising nanomaterial is a magnetic mesoporous iron-manganese bimetal oxide (IMBO) composite. This adsorbent possesses a high surface area (178.27 m²/g) and pore volume (0.484 cm³/g), contributing to its high removal efficacy of 99.57% for this compound. researchgate.net Optimal conditions for this removal were found to be a pH of 3.0, an IMBO dose of 1.0 g/L, and an equilibrium time of approximately 100 minutes for an initial dye concentration of 50 mg/L. researchgate.net

Amino-functionalized graphenes (NH₂-G) have also been investigated as adsorbents for this compound. researchgate.net The adsorption process in this case was found to be spontaneous and endothermic in nature. researchgate.net Additionally, iron oxide nanoparticles (IONPs) synthesized using plant extracts like Hylocereus undatus have been used not just for adsorption but also for the photocatalytic degradation of this compound. acs.orgnih.gov Under sunlight, these IONPs generate electron-hole pairs, leading to the formation of hydroxyl radicals that oxidatively degrade the dye into less harmful products like CO₂, H₂O, and O₂. acs.orgnih.gov

| Nanomaterial Adsorbent | Key Characteristics | This compound Removal Efficiency | Maximum Adsorption Capacity (mg/g) | Reference |

|---|---|---|---|---|

| Carbonized Pistachio Shell Magnetic Nanoparticles (CPSMNPs) | Average size 400–700 nm; Surface area 112.58 m²/g. | 94% | 97 | mdpi.com |

| Iron-Manganese Bimetal Oxide (IMBO) | Surface area 178.27 m²/g; Pore volume 0.484 cm³/g. | 99.57% | 114.94 | researchgate.net |

| Amino-functionalized Graphenes (NH₂-G) | Spontaneous and endothermic adsorption process. | N/A | N/A | researchgate.net |

| Iron Oxide Nanoparticles (IONPs) | Photocatalytic activity under sunlight. | ~99% degradation in 9 hours for 20 ppm solution. | N/A | acs.org |

Adsorption Isotherms and Kinetic Modeling of this compound Removal

To understand the mechanism of this compound adsorption onto various materials, researchers employ adsorption isotherm models and kinetic models. These models provide insights into the surface properties of the adsorbent, the affinity between the adsorbent and the dye, and the rate-limiting steps of the adsorption process.

Langmuir and Freundlich Isotherm Applicability to this compound Adsorption

Adsorption isotherms describe the equilibrium relationship between the concentration of the dye in the solution and the amount of dye adsorbed onto the solid phase at a constant temperature. unacademy.com The Langmuir and Freundlich models are the most commonly used isotherms to analyze this relationship. youtube.com

The Langmuir isotherm assumes that adsorption occurs at specific homogeneous sites on the adsorbent surface, forming a monolayer. unacademy.comekb.eg This model is often applicable to the adsorption of this compound on various adsorbents. For example, the adsorption of this compound by a Glycine-Chitosan/TiO₂ film was found to be in accordance with the Langmuir model. doaj.org Similarly, data for adsorption onto carbonized pistachio shell-magnetic nanoparticles (CPSMNPs) and iron-manganese bimetal oxide (IMBO) composites fit well with the Langmuir isotherm, indicating a monolayer adsorption process. mdpi.comresearchgate.net The favorability of the adsorption process can be assessed by the separation factor (R_L); for this compound adsorption on nitric acid modified-H₃PO₄-activated carbon, R_L values between 0 and 1 indicated a favorable adsorption. deswater.com

The Freundlich isotherm , on the other hand, is an empirical model that describes adsorption on heterogeneous surfaces and does not assume monolayer formation. unacademy.comekb.eg In some cases, the Freundlich model provides a better fit for this compound adsorption. For instance, the adsorption of the dye onto phosphoric acid-activated carbon prepared from Gmelina arborea bark was best represented by the Freundlich isotherm. researchgate.net The Freundlich constant 'n' provides an indication of the favorability of the adsorption; values of 'n' between 1 and 10 suggest a favorable and physical adsorption process. researchgate.net

| Adsorbent | Best Fit Isotherm Model | Maximum Adsorption Capacity (q_max) from Langmuir Model (mg/g) | Isotherm Constants | Reference |

|---|---|---|---|---|

| Glycine-Chitosan/TiO₂ Film | Langmuir | N/A | N/A | doaj.org |

| Carbonized Pistachio Shell-Magnetic Nanoparticles (CPSMNPs) | Langmuir (R² = 0.9947) | 97 | Freundlich n < 1 (unfavorable) | mdpi.com |

| Iron-Manganese Bimetal Oxide (IMBO) | Langmuir | 114.94 | N/A | researchgate.net |

| Phosphoric Acid-Activated Carbon from Gmelina arborea | Freundlich > Langmuir | N/A | Freundlich n = 2.017 (favorable) | researchgate.net |

| Hen Feather | Langmuir and Freundlich both applicable | N/A | N/A | researchgate.net |

Pseudo-First-Order and Pseudo-Second-Order Kinetic Models for this compound Adsorption

Adsorption kinetics describe the rate of dye uptake by an adsorbent. The pseudo-first-order and pseudo-second-order models are widely used to analyze the experimental data. mdpi.com

The pseudo-first-order model suggests that the rate of adsorption is proportional to the number of available adsorption sites. phytopharmajournal.com However, for the adsorption of this compound, this model often provides a poor fit to the experimental data. researchgate.net

The pseudo-second-order model is generally more successful in describing the kinetics of this compound adsorption. mdpi.com This model assumes that the rate-limiting step may be chemisorption involving valence forces through the sharing or exchange of electrons between the adsorbent and the adsorbate. tuiasi.ro A vast majority of studies on this compound removal report that the adsorption process is best represented by the pseudo-second-order kinetic model. This has been observed for a wide range of adsorbents, including activated carbon, bibliotekanauki.plresearchgate.net hen feathers, researchgate.net carbonized pistachio shell-magnetic nanoparticles, mdpi.com and iron-manganese bimetal oxide composites. researchgate.net The high correlation coefficients (R² values close to 1) and the close agreement between the calculated and experimental adsorption capacities confirm the applicability of this model. researchgate.netresearchgate.net

| Adsorbent | Best Fit Kinetic Model | Correlation Coefficient (R²) | Reference |

|---|---|---|---|

| HNO₃-Treated-H₃PO₄-Activated Carbon | Pseudo-Second-Order | > 0.95 | bibliotekanauki.pl |

| Water Hyacinth Plant (Eichhornia crassipes) | Pseudo-Second-Order | N/A | tuiasi.ro |

| Hen Feather | Pseudo-Second-Order | N/A | researchgate.net |

| Phosphoric Acid-Activated Carbon | Pseudo-Second-Order | N/A | researchgate.net |

| Carbonized Pistachio Shell-Magnetic Nanoparticles (CPSMNPs) | Pseudo-Second-Order | N/A | mdpi.com |

| Iron-Manganese Bimetal Oxide (IMBO) | Pseudo-Second-Order | N/A | researchgate.net |

Intraparticle Diffusion Models in this compound Sorption Kinetics

The adsorption process is a multi-step phenomenon that typically involves the transport of the adsorbate from the bulk solution to the adsorbent's surface (film diffusion), followed by diffusion into the pores of the adsorbent (intraparticle diffusion), and finally, the adsorption onto the active sites. The intraparticle diffusion model is used to identify the rate-limiting step.

If the plot of the amount of dye adsorbed versus the square root of time (t⁰·⁵) is a straight line passing through the origin, then intraparticle diffusion is the sole rate-controlling step. tuiasi.ro However, for the adsorption of this compound on various materials, the plots often show multiple linear regions, indicating that the adsorption process is complex and not controlled by a single mechanism. researchgate.nettuiasi.ro

Biological Degradation Processes (Bioremediation) of this compound

Bioremediation offers an eco-friendly and cost-effective alternative for the treatment of dye-containing wastewater. This process utilizes microorganisms like bacteria, fungi, and algae to break down complex dye molecules into simpler, less toxic compounds.

Several bacterial strains capable of decolorizing and degrading this compound have been isolated from contaminated environments. Two such strains, identified as Bacillus sp. AK1 and Lysinibacillus sp. AK2, were isolated from dye-contaminated soil. researchgate.net These bacteria were able to completely decolorize this compound (200 mg L⁻¹) within 27 and 12 hours, respectively, under static conditions. researchgate.net The degradation process involves the enzymatic cleavage of the azo bond (-N=N-) by an enzyme called azoreductase, leading to the formation of aromatic amines such as Metanilic acid and p-aminodiphenylamine. researchgate.net

The efficiency of this biological degradation is influenced by several environmental factors. The optimal pH for this compound decolorization by both Bacillus sp. AK1 and Lysinibacillus sp. AK2 was found to be 7.2. researchgate.net These strains also demonstrated high decolorization efficiency in the presence of high salt concentrations, achieving 99% decolorization at 5 g L⁻¹ of NaCl. researchgate.net Another study identified a Pseudomonas strain UPM291, which showed the highest decolorization efficiency (90-100%) at a temperature of 35°C and a pH of 6.5. hibiscuspublisher.com The efficiency of this strain was also high at NaCl concentrations up to 10 g/L but decreased at higher concentrations. hibiscuspublisher.com These findings highlight the potential of specific bacterial strains for the effective bioremediation of this compound under various industrial effluent conditions. researchgate.net

| Microorganism | Optimal pH | Optimal Temperature | Decolorization Efficiency | Degradation Products | Reference |

|---|---|---|---|---|---|

| Bacillus sp. AK1 | 7.2 | N/A | 100% in 27 hours (at 200 mg/L) | Metanilic acid, p-aminodiphenylamine | researchgate.net |

| Lysinibacillus sp. AK2 | 7.2 | N/A | 100% in 12 hours (at 200 mg/L) | Metanilic acid, p-aminodiphenylamine | researchgate.net |

| Pseudomonas strain UPM291 | 6.5 | 35°C | 90-100% (at <200 mg/L) | N/A | hibiscuspublisher.com |

Microbial Decolorization and Mineralization of this compound

Advanced Oxidation Processes (AOPs) for this compound Degradation

Advanced Oxidation Processes (AOPs) represent a class of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater. These methods are characterized by the in-situ generation of highly reactive hydroxyl radicals (•OH), which are powerful oxidizing agents capable of breaking down complex organic molecules like this compound into simpler, less harmful substances. Among the various AOPs, heterogeneous photocatalysis has emerged as a particularly promising technology for the degradation of recalcitrant dyes.

Photocatalytic Degradation of this compound

Photocatalysis is an AOP that utilizes a semiconductor photocatalyst, typically a metal oxide, and a source of light to generate the requisite hydroxyl radicals. When the semiconductor material is irradiated with photons of energy equal to or greater than its band gap, electrons are excited from the valence band to the conduction band, leaving behind holes. These electron-hole pairs initiate a series of redox reactions with adsorbed water and oxygen molecules, ultimately producing •OH radicals that drive the degradation of pollutants.

Titanium dioxide (TiO2) is one of the most extensively studied photocatalysts due to its high chemical stability, non-toxicity, cost-effectiveness, and strong oxidizing power. researchgate.net The photocatalytic degradation of this compound using TiO2 has been shown to be an effective treatment method. The process is initiated by the irradiation of TiO2 with UV or visible light, which excites electrons and creates electron-hole pairs. These charge carriers then react with water and oxygen to produce hydroxyl radicals, which subsequently attack the azo bond and aromatic rings of the this compound molecule, leading to its eventual mineralization.

The efficiency of TiO2-based photocatalysis can be significantly enhanced by modifying the catalyst to improve its visible light absorption and reduce the recombination rate of photogenerated electron-hole pairs. researchgate.net One such modification involves doping TiO2 with non-metal ions like nitrogen. For instance, nitrogen-doped TiO2 (N-TiO2) has demonstrated a substantial improvement in the decolorization of this compound under visible light, being approximately eight times more effective than the standard TiO2 P25. tandfonline.comdeswater.com This enhanced activity is attributed to the narrowing of the band gap, which allows for the absorption of lower energy photons from the visible spectrum.

Zinc oxide (ZnO) is another prominent semiconductor photocatalyst that has garnered significant attention for the degradation of organic dyes. With a wide band gap of approximately 3.37 eV, ZnO is a highly efficient photocatalyst under UV irradiation. tandfonline.com Studies have demonstrated the successful degradation of this compound using ZnO nanocrystals. For example, green synthesized ZnO nanocrystals have been used to effectively degrade this compound, with the photocatalytic efficiency being dependent on various operational parameters. mdpi.comresearchgate.net

Research has shown that under UV irradiation, ZnO can achieve a high degradation percentage of this compound. In one study, approximately 97% degradation of the dye was observed in a span of 100 minutes. mdpi.com The photocatalytic mechanism of ZnO is similar to that of TiO2, involving the generation of hydroxyl radicals that mineralize the dye molecules. The efficiency of ZnO-based photocatalysis is influenced by factors such as catalyst dosage, initial dye concentration, and the pH of the solution. mdpi.com

To further enhance the photocatalytic efficiency, particularly under visible light, and to facilitate catalyst recovery, novel nanocomposites have been developed. These materials often combine the photocatalytic properties of semiconductors like TiO2 or ZnO with other materials that can improve charge separation, increase surface area, or introduce magnetic separability.

One example is the synthesis of a magnetic photocatalyst, Fe3O4/TiO2-Ag. This nanocomposite exhibited enhanced photocatalytic performance for the degradation of this compound under both UV and visible light. At an optimal silver dopant concentration of 5%, the composite achieved a degradation yield of 82.18% under UV irradiation and 72.53% under visible light. scientific.net The magnetic core of Fe3O4 allows for easy separation of the catalyst from the treated water using an external magnetic field. scientific.net

Table 1: Performance of Various Photocatalysts in the Degradation of this compound

| Photocatalyst | Light Source | Degradation Efficiency (%) | Time (min) | Reference |

|---|---|---|---|---|

| N-doped TiO2 | Visible | ~89 | 240 | tandfonline.com |

| ZnO nanocrystals | UV | ~97 | 100 | mdpi.com |

| Fe3O4/TiO2-Ag (5% Ag) | UV | 82.18 | 180 | scientific.net |

| Fe3O4/TiO2-Ag (5% Ag) | Visible | 72.53 | 180 | scientific.net |

| Polypyrrole-CuO-ZnO | Visible | >90 | Not Specified | springerprofessional.de |

| Phenol Red-modified SnS2 | UV-C | Not Specified | 120-150 | mdpi.com |

The kinetics of the photocatalytic degradation of this compound are often described by the Langmuir-Hinshelwood (L-H) model. This model is widely used for heterogeneous catalytic reactions and relates the initial rate of degradation to the initial concentration of the substrate. researchgate.net The L-H model can often be simplified to a pseudo-first-order kinetic model under specific experimental conditions, particularly at low initial dye concentrations. researchgate.net

Several studies have confirmed that the photocatalytic degradation of this compound, using catalysts such as TiO2 and ZnO, follows pseudo-first-order kinetics. mdpi.comresearchgate.net For instance, the kinetic analysis of this compound photodecomposition in a suspended ZnO system showed that the disappearance of the dye satisfactorily followed the pseudo-first-order model according to Langmuir-Hinshelwood. cabidigitallibrary.org The adsorption of the dye onto the catalyst surface is a crucial factor in the photodegradability, and the L-H model effectively accounts for this by incorporating an adsorption equilibrium constant. cabidigitallibrary.org The rate of degradation is influenced by the initial concentration of the dye, with the rate constant often decreasing as the initial concentration increases.

The efficiency of the photocatalytic degradation of this compound is significantly influenced by several key system parameters, including the pH of the solution, the dosage of the photocatalyst, and the initial concentration of the dye.

Influence of pH: The solution's pH is a critical parameter as it affects the surface charge of the photocatalyst and the ionization state of the dye molecule. mdpi.com For the degradation of this compound, an acidic pH is generally found to be more favorable. For example, with N-doped TiO2, the highest decolorization of 89% was achieved at a pH of 3.5. tandfonline.comdeswater.com Similarly, with a magnetic Fe3O4/TiO2-Ag nanocomposite, the photodegradation was optimal at a pH of 2.3. scientific.net In contrast, some studies using ZnO have reported higher degradation at an alkaline pH. mdpi.com This is because the surface of ZnO becomes negatively charged at higher pH values, which can enhance the adsorption of cationic dyes; however, this compound is an anionic dye. mdpi.com

Influence of Catalyst Dosage: The concentration of the photocatalyst also plays a crucial role in the degradation efficiency. An increase in the catalyst dosage generally leads to an increase in the number of active sites available for dye adsorption and photocatalysis, thus enhancing the degradation rate. mdpi.com However, beyond an optimal dosage, the efficiency may decrease due to increased turbidity of the solution, which can scatter the incident light and reduce its penetration. researchgate.net For instance, in the degradation of this compound using ZnO nanocrystals, the efficiency increased as the catalyst dose was raised from 5 to 15 mg. mdpi.com

Influence of Initial Dye Concentration: The initial concentration of this compound has a significant impact on the degradation rate. Generally, the degradation efficiency decreases as the initial dye concentration increases. mdpi.com This is because at higher concentrations, more dye molecules are adsorbed on the surface of the photocatalyst, which can hinder the penetration of light to the catalyst surface. researchgate.net This, in turn, reduces the generation of hydroxyl radicals. Studies have shown that for a fixed catalyst dosage, the percentage of degradation of this compound decreases with an increase in its initial concentration. mdpi.comresearchgate.net

Table 2: Influence of System Parameters on this compound Degradation

| Parameter | Optimal Condition | Catalyst | Effect on Degradation | Reference |

|---|---|---|---|---|

| pH | 3.5 | N-doped TiO2 | Increased efficiency at lower pH | tandfonline.comdeswater.com |

| pH | 2.3 | Fe3O4/TiO2-Ag | Increased efficiency at acidic pH | scientific.net |

| Catalyst Dosage | 15 mg | ZnO nanocrystals | Increased efficiency up to optimal dose | mdpi.com |

| Initial Dye Concentration | Low | ZnO nanocrystals | Decreased efficiency with increasing concentration | mdpi.com |

| Initial Dye Concentration | Low | Iron Oxide Nanoparticles | Decreased efficiency with increasing concentration | researchgate.netacs.org |

Electrochemical Degradation of this compound